molecular formula C13H19NO B1284336 N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine CAS No. 871217-49-1

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine

Cat. No. B1284336
M. Wt: 205.3 g/mol
InChI Key: DWNVHCGNTDKNBG-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a compound that can be inferred to have a cyclopropyl group attached to an ethylamine, with a methoxybenzyl substituent. While the specific compound is not directly studied in the provided papers, related compounds and functional groups are discussed, which can give insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, has been reported to explore their antimicrobial activities . These compounds were synthesized to investigate structure-activity relationships and improve therapeutic efficacy. Although the exact synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is not detailed, similar synthetic routes could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine would include a cyclopropyl group, which is known to impart strain to molecules, potentially affecting their reactivity. The methoxybenzyl group is a common substituent in medicinal chemistry, often influencing the lipophilicity and metabolic stability of compounds .

Chemical Reactions Analysis

While the specific chemical reactions of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine are not discussed, the papers provide insights into related reactions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . This suggests that the amine group in N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine could potentially participate in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can be hypothesized based on the properties of related compounds. For example, the presence of the methoxy group is likely to increase the solubility of the compound in organic solvents . The cyclopropyl group could affect the compound's stability and reactivity due to the ring strain . However, without specific studies on the compound , these properties remain speculative.

Scientific Research Applications

Synthesis and Characterization in Chemistry

The compound N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine plays a significant role in the synthesis and characterization of various chemicals. For instance, a study by Liu et al. (1993) discussed the synthesis of lanthanide complexes using a related N4O3 amine phenol ligand, highlighting the versatility of such compounds in creating complex chemical structures (Liu, Yang, Rettig, & Orvig, 1993).

Analytical Characterization

In analytical chemistry, N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine derivatives have been characterized for their unique properties. Westphal, Girreser, and Waldmüller (2016) conducted an analytical study of N-(ortho-methoxybenzyl)amines, demonstrating their significance in the field of drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).

Surface Activity and Aggregation Behavior

The compound has been explored for its surface activity and aggregation behavior in solutions. Zhao, Guo, Jia, and Liu (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants and analyzed their behavior in aqueous solutions, highlighting the compound's potential in surfactant science (Zhao, Guo, Jia, & Liu, 2014).

Medicinal Chemistry and Drug Design

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine and its derivatives are also significant in medicinal chemistry. Raju et al. (2010) synthesized derivatives of this compound and evaluated their antimicrobial activities, providing insights into their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).

Organic Synthesis

In organic synthesis, the compound is used as a precursor or an intermediate. Touchette (2006) described the use of a related compound in a reductive amination reaction, showcasing its utility in organic laboratory experiments (Touchette, 2006).

properties

IUPAC Name

1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVHCGNTDKNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine

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